Product packaging for 3-Ethyl-3-methylheptane(Cat. No.:CAS No. 17302-01-1)

3-Ethyl-3-methylheptane

Cat. No.: B105677
CAS No.: 17302-01-1
M. Wt: 142.28 g/mol
InChI Key: HSOMNBKXPGCNBH-UHFFFAOYSA-N
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Description

Thematic Context of Branched Alkanes in Hydrocarbon Science

Branched alkanes, such as 3-Ethyl-3-methylheptane, are a significant class of hydrocarbons that exhibit distinct properties compared to their linear counterparts. acs.orglumenlearning.com Their branched structure influences their physical characteristics, such as boiling point and viscosity, and also affects their chemical reactivity. evitachem.comaip.org In the context of hydrocarbon science, the study of branched alkanes is critical for several reasons:

Fuel Technology: The branching of alkanes has a profound impact on the octane (B31449) rating of gasoline. Highly branched alkanes tend to have higher octane numbers, making them desirable components in fuel formulations to prevent engine knocking.

Geochemistry: The presence and distribution of specific branched alkanes in geological samples can serve as biomarkers, providing insights into the origin and thermal history of organic matter in sedimentary rocks.

Chemical Synthesis: Branched alkanes are valuable starting materials and intermediates in the synthesis of a wide array of organic compounds. evitachem.com Understanding their reactivity is essential for developing efficient synthetic methodologies.

Environmental Science: As volatile organic compounds (VOCs), branched alkanes contribute to atmospheric chemistry and the formation of secondary organic aerosols. evitachem.comcopernicus.org

Foundational Research Perspectives on this compound

Early research into branched alkanes laid the groundwork for understanding compounds like this compound. The pioneering work of chemists in identifying and characterizing various hydrocarbon isomers was a critical first step. Foundational research has approached the study of this compound from several key perspectives:

Synthesis and Characterization: A primary focus of early research was the development of synthetic routes to produce this compound and other branched alkanes. evitachem.com These synthetic efforts were coupled with the development of analytical techniques, such as gas chromatography and mass spectrometry, to identify and characterize the compound. nist.gov

Thermodynamic Stability: A significant area of investigation has been the relative thermodynamic stability of branched versus linear alkanes. acs.orgresearchgate.net Research has shown that branched alkanes are generally more stable than their straight-chain isomers, a phenomenon attributed to factors like steric repulsion and electronic effects. acs.orgresearchgate.net

Reaction Kinetics and Mechanisms: Researchers have studied the reactions of this compound, such as oxidation and halogenation, to elucidate the mechanisms of alkane reactions. evitachem.com The presence of a quaternary carbon atom in its structure influences the regioselectivity and stereoselectivity of these reactions. evitachem.com

Isomeric Relationships and Structural Considerations of Branched Alkanes

This compound is one of 75 structural isomers of decane (B31447) (C10H22). wikipedia.orgscribd.comscribd.cominfinitylearn.com Structural isomers are compounds that have the same molecular formula but different structural formulas, meaning the atoms are connected in a different order. libretexts.orgpressbooks.pub The large number of isomers for decane highlights the structural diversity possible with even a moderate number of carbon atoms.

The structure of this compound, with an ethyl and a methyl group attached to the third carbon of a heptane (B126788) chain, results in a quaternary carbon atom. This structural feature is a key point of interest as it imparts specific properties to the molecule. Compared to its linear isomer, n-decane, this compound has a lower boiling point due to its more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces.

The study of these isomeric relationships is crucial for understanding the structure-property relationships in hydrocarbons. By comparing the properties of different isomers, scientists can gain a deeper understanding of how molecular structure influences physical and chemical behavior.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC10H22 evitachem.comnih.gov
Molecular Weight142.28 g/mol evitachem.comnih.gov
CAS Number17302-01-1 evitachem.comnih.gov
Boiling Point~164°C evitachem.com
Flash Point~45°C evitachem.com
Specific Gravity~0.75 at 20°C evitachem.com
AppearanceColorless to almost colorless clear liquid evitachem.comchemicalbook.com

Isomers of Decane (C10H22)

Isomer Name
n-Decane
2-Methylnonane
3-Methylnonane
4-Methylnonane
5-Methylnonane
3-Ethyloctane
4-Ethyloctane
2,2-Dimethyloctane
2,3-Dimethyloctane
...and 65 other isomers

This table provides a partial list of the 75 structural isomers of decane. scribd.comscribd.comdocbrown.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B105677 3-Ethyl-3-methylheptane CAS No. 17302-01-1

Properties

IUPAC Name

3-ethyl-3-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-8-9-10(4,6-2)7-3/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOMNBKXPGCNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169495
Record name 3-Ethyl-3-methylheptane
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Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17302-01-1
Record name 3-Ethyl-3-methylheptane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3-methylheptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptane, 3-ethyl-3-methyl-
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Synthetic Methodologies and Reaction Pathways for Branched Hydrocarbons

Alkylation Approaches in 3-Ethyl-3-methylheptane Synthesis

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone in the synthesis of branched hydrocarbons. wikipedia.org This can be achieved through nucleophilic attack by a carbanion equivalent or via acid-catalyzed reactions involving carbocation intermediates.

Organometallic reagents are powerful nucleophiles capable of forming new carbon-carbon bonds with high precision. libretexts.org These reagents feature a polar carbon-metal bond, which imparts a partial negative charge on the carbon atom, making it highly reactive toward electrophilic carbon centers. youtube.com Syntheses using these reagents must be conducted under anhydrous (dry) conditions, as they react readily with protic solvents like water to form alkanes. libretexts.orglibretexts.org

Several classes of organometallic compounds are instrumental in this type of synthesis:

Grignard Reagents (RMgX): Formed by reacting an alkyl halide with magnesium metal in an ether solvent, Grignard reagents are versatile for creating tertiary alcohols which can then be converted to alkanes. youtube.comfiveable.me For instance, a synthetic route to this compound could involve the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation steps.

Organolithium Reagents (RLi): These are generally more reactive than Grignard reagents and are prepared by reacting an alkyl halide with lithium metal. youtube.com They can be used in similar applications to Grignard reagents or to prepare other organometallic compounds through a process called transmetalation. youtube.com

Organocopper Reagents (Gilman Reagents, R₂CuLi): Gilman reagents are known for their ability to perform cross-coupling reactions where an alkyl group from the reagent replaces a halide in an alkyl halide, a process effective for joining two different alkyl fragments. youtube.com

A specific reported synthesis of this compound involves the alkylation of a haloalkane derivative. For example, 3-chloro-3-methylpentane (B1594240) can be reacted with di-n-butyl zinc under controlled anhydrous conditions to yield the target compound. evitachem.com

Table 1: Comparison of Organometallic Reagents in Alkane Synthesis

Reagent TypeGeneral FormulaCommon PrecursorsKey Characteristics
Grignard Reagents R-MgX (X=Cl, Br, I)Alkyl halides, MagnesiumStrong nucleophiles and bases; form stabilized complexes with ether solvents. libretexts.org
Organolithium Reagents R-LiAlkyl halides, LithiumHighly reactive, strong bases; can be used as initiators for polymerization. youtube.com
Organocopper Reagents (Gilman) R₂CuLiOrganolithium reagents, Copper(I) halidesLess basic than Grignard/Organolithium; excellent for SN2-type cross-coupling reactions. youtube.com

In industrial settings, particularly in petroleum refining, catalytic alkylation is employed to produce high-octane gasoline components, which are rich in branched alkanes. wikipedia.org These processes typically involve the reaction of a small alkane, like isobutane, with light alkenes (e.g., propene, butene). wikipedia.orgmt.com

The reactions are catalyzed by strong acids, which can be liquid acids or, increasingly, solid acid catalysts to align with green chemistry principles. wikipedia.org

Liquid Acid Catalysts: Sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are traditionally used but pose significant environmental and handling risks.

Solid Acid Catalysts: Zeolites, which are crystalline aluminosilicates, are a key type of solid acid catalyst. wikipedia.org They offer shape selectivity, where the pore structure of the catalyst can influence the size and shape of the product molecules formed. mt.com Other solid catalysts include Lewis acids like aluminum chloride (AlCl₃) and supported acid systems. mt.comgoogle.com

These catalytic processes generate a complex mixture of branched alkanes known as "alkylate," which includes compounds like isoheptane and isooctane (B107328). wikipedia.org While not a targeted synthesis for a single compound like this compound, these methods represent the largest scale of branched alkane production.

Table 2: Industrial Catalysts for Branched Alkane Production

Catalyst TypeExample(s)PhaseKey Advantages
Liquid Brønsted Acids H₂SO₄, HFLiquidHigh activity and historical use in refineries. wikipedia.org
Solid Acids (Zeolites) ZSM-5, AmberlystSolidReduced corrosion, easier separation, potential for shape selectivity. wikipedia.orgresearchgate.net
Solid Lewis Acids AlCl₃SolidEffective for Friedel-Crafts type alkylation reactions. google.com

Isomerization and Hydrogenation Routes to Saturated Branched Systems

Alternative pathways to branched alkanes involve modifying the carbon skeleton of precursor molecules through isomerization or saturating double bonds via hydrogenation.

A direct method to form a saturated alkane is through the catalytic hydrogenation of a corresponding unsaturated precursor (an alkene or alkyne). For this compound, a logical precursor would be an alkene such as 3-ethyl-3-methyl-1-pentene.

This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.

Catalysts: Commonly used catalysts include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni).

Conditions: The reaction is typically carried out under an atmosphere of hydrogen gas, often at moderate pressures (1–3 atm), in a suitable solvent.

The hydrogenation process selectively reduces the carbon-carbon double bond without altering the branched carbon framework, providing a clean and efficient route to the final saturated alkane.

The carbon skeletons of hydrocarbons can undergo rearrangement under acidic conditions. These rearrangements proceed through carbocation intermediates. An alkene precursor, in the presence of a strong acid, can be protonated to form a carbocation. This carbocation can then rearrange to a more stable form (e.g., a secondary to a tertiary carbocation) before it is quenched, leading to an isomerized product.

For example, the synthesis of related compounds like 3-methoxy-3-methylheptane from 2-ethyl-1-hexene (B155198) involves isomerization of the initial alkene into several other isomers, all of which can then react to form the final product. researchgate.net This indicates that the underlying carbon skeleton can be rearranged under reaction conditions, a principle that can be applied to alkane synthesis. researchgate.net

Reaction Mechanisms and Reactivity of this compound

As a saturated alkane, this compound is relatively unreactive compared to molecules with functional groups. Its chemistry is dominated by combustion and free-radical substitution reactions, which involve breaking strong C-H and C-C single bonds. evitachem.com

The structure of this compound contains primary, secondary, and a single tertiary hydrogen atom. The reactivity of these hydrogens towards abstraction by a radical follows the order of the stability of the resulting alkyl radical: Tertiary > Secondary > Primary

This difference in reactivity influences the product distribution in reactions like free-radical halogenation. When this compound reacts with a halogen (e.g., Cl₂ or Br₂) in the presence of UV light, the halogen radical will preferentially abstract the tertiary hydrogen atom at the C3 position. However, a mixture of halogenated products is typically formed due to the statistical abundance of primary and secondary hydrogens.

Other potential reactions include:

Oxidation: Under harsh conditions with strong oxidizing agents, alkanes can be oxidized to alcohols, aldehydes, or carboxylic acids, though this often involves C-C bond cleavage. evitachem.com

Combustion: Like all hydrocarbons, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water.

Radical and Ionic Mechanisms in Alkane Transformations

The transformation of alkanes like this compound can proceed through either radical or ionic intermediates, largely dependent on the reaction conditions. evitachem.com These mechanisms are fundamental to processes such as thermal and catalytic cracking, which are crucial in petroleum refining.

Radical Mechanisms: Free-radical reactions are initiated by the homolytic cleavage of a covalent bond, typically the weaker halogen-halogen bond in the presence of heat or UV light, to form highly reactive radical species. wou.eduwikipedia.org In the context of this compound, a radical initiator can abstract a hydrogen atom from the alkane, generating an alkyl radical. The stability of the resulting radical determines the major product, following the order: tertiary > secondary > primary. researchgate.net this compound possesses a tertiary carbon atom, making the tertiary hydrogen at that position the most susceptible to abstraction.

For example, during thermal cracking, the high temperatures lead to the formation of various radical intermediates. The C-H and C-C bonds attached to the tertiary carbon in a similar compound, 3-methylheptane, exhibit higher reactivity. researchgate.net The process involves chain propagation steps where a methyl radical might abstract a hydrogen atom, leading to the formation of methane (B114726) and a new alkyl radical. researchgate.net

Ionic Mechanisms: In contrast, ionic mechanisms involve the heterolytic cleavage of bonds, forming charged intermediates (carbocations and carbanions). Catalytic cracking, for instance, often employs acidic catalysts like zeolites (e.g., ZRP zeolite) and proceeds via protolytic cracking. researchgate.net This process is initiated by the protonation of a C-C or C-H bond by a Brønsted acid site on the catalyst, forming a pentacoordinated carbonium ion. researchgate.net This unstable intermediate then decomposes into a carbenium ion (a trivalent carbocation) and a stable molecule like hydrogen or a smaller alkane (e.g., methane). researchgate.net For branched alkanes, fragmentation primarily occurs at the branching point to generate the most stable carbocation, which is a tertiary carbocation in the case of this compound. jove.com

The following table provides a comparative overview of radical and ionic mechanisms in alkane transformations.

FeatureRadical MechanismIonic Mechanism (Carbocation)
Initiation Homolytic cleavage (e.g., by heat or UV light) to form neutral radicals. wou.eduHeterolytic cleavage (e.g., by a strong acid catalyst) to form ions. researchgate.net
Intermediates Alkyl radicals. researchgate.netCarbocations (carbenium ions). researchgate.net
Selectivity Governed by radical stability (tertiary > secondary > primary). researchgate.netGoverned by carbocation stability (tertiary > secondary > primary). jove.com
Typical Reaction Thermal cracking, free-radical halogenation. wikipedia.orgresearchgate.netCatalytic cracking, isomerization. researchgate.netunacademy.com
Rearrangements Generally less common.Common, leading to more stable carbocations.

Controlled Oxidation Pathways and Functionalization

While alkanes are generally resistant to oxidation by common oxidizing agents, they can be selectively oxidized under specific conditions. organicmystery.com Controlled oxidation of this compound can lead to the formation of valuable functionalized compounds such as alcohols, aldehydes, or carboxylic acids. evitachem.com The outcome of the reaction is highly dependent on the choice of oxidizing agent, temperature, and pressure. unacademy.comorganicmystery.com

Alkanes possessing a tertiary hydrogen atom, such as this compound, can be oxidized to the corresponding tertiary alcohol using oxidizing agents like potassium permanganate (B83412) (KMnO₄). ncert.nic.in The reaction involves the selective attack at the tertiary C-H bond, which is weaker than primary and secondary C-H bonds. researchgate.net

More vigorous oxidation, often at high temperatures and pressures and in the presence of metallic catalysts (e.g., copper, molybdenum oxides), can cleave C-C bonds and lead to a mixture of products, including aldehydes and carboxylic acids. unacademy.comncert.nic.in Studies comparing the oxidation behavior of linear and branched alkanes show that branched alkanes tend to react faster in the initial stages of oxidation due to the presence of more labile tertiary C-H bonds. researchgate.net

The table below summarizes the potential products from the controlled oxidation of this compound.

Oxidizing ConditionsCatalyst/ReagentMajor Product TypeExample Product
Mild OxidationPotassium Permanganate (KMnO₄)Tertiary Alcohol3-Ethyl-3-methylheptan-3-ol
Regulated O₂ SupplyMo₂O₃, ΔAldehyde/KetoneMixture including heptanones
Regulated O₂ Supply(CH₃COO)₂Mn, ΔCarboxylic AcidMixture of carboxylic acids

Substitution Reactions, Including Halogenation Dynamics

Substitution reactions are a primary mode of functionalizing alkanes. unacademy.com Free-radical halogenation is a classic example, where one or more hydrogen atoms of an alkane are replaced by a halogen atom (chlorine or bromine) in the presence of UV light or heat. byjus.comlibretexts.org

For an asymmetrical alkane like this compound, halogenation can result in a mixture of isomeric products. libretexts.org However, the reaction is not random; it is guided by the relative reactivity of the different types of hydrogen atoms. The selectivity of halogenation is influenced by the stability of the intermediate alkyl radical formed during the hydrogen abstraction step. organicmystery.com The established order of reactivity for C-H bonds is: tertiary > secondary > primary. researchgate.netorganicmystery.com

Chlorination: Chlorination is a relatively unselective process. masterorganicchemistry.com While the tertiary hydrogen in this compound is the most reactive, the statistical abundance of primary and secondary hydrogens means that a mixture of chlorinated products will be formed. For a similar compound, 3-ethyl-2-methylheptane, it is noted that tertiary hydrogens react approximately five times faster than primary hydrogens. Still, given the number of primary (9) and secondary (8) hydrogens compared to the single tertiary hydrogen in this compound, significant amounts of other isomers like 1-chloro-3-ethyl-3-methylheptane and 2-chloro-3-ethyl-3-methylheptane would be expected.

Bromination: Bromination is significantly more selective than chlorination. libretexts.org The bromine radical is less reactive and therefore more discerning in which hydrogen atom it abstracts. libretexts.org This heightened selectivity means that the bromination of this compound will yield predominantly the tertiary halide, 3-bromo-3-ethyl-3-methylheptane. The difference in activation energies for abstracting primary, secondary, and tertiary hydrogens is more pronounced for bromine than for chlorine, leading to a much stronger preference for the most stable tertiary radical intermediate.

The table below details the expected outcomes for the monohalogenation of this compound.

ReactionReagentsSelectivityMajor ProductMinor Products
Chlorination Cl₂, UV light/heatLow; favors tertiary but produces significant amounts of other isomers. masterorganicchemistry.com3-Chloro-3-ethyl-3-methylheptaneMixture of primary and secondary chloro-isomers. libretexts.org
Bromination Br₂, UV light/heatHigh; strongly favors substitution at the tertiary position. libretexts.org3-Bromo-3-ethyl-3-methylheptaneVery small amounts of primary and secondary bromo-isomers.

Advanced Analytical Techniques for Characterization of Branched Hydrocarbons

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including branched alkanes. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. For a compound like 3-Ethyl-3-methylheptane, GC-MS provides both its retention time, a characteristic of its passage through the chromatographic column, and its mass spectrum, a unique fragmentation pattern or "fingerprint." nist.gov

The effective identification of branched alkanes like this compound in complex mixtures, such as petroleum fractions or aviation fuels, requires careful optimization of the GC-MS methodology. acs.org The choice of the capillary column is critical; non-polar columns are typically employed for hydrocarbon analysis, separating compounds primarily based on their boiling points and, to a lesser extent, their molecular shape. core.ac.uk

Optimization involves tailoring the temperature program—the rate at which the GC oven is heated—to achieve maximum separation between isomers. escholarship.org For instance, a slow temperature ramp can improve the resolution of closely eluting branched alkanes. The identification is confirmed by comparing the resulting mass spectrum with reference spectra in databases like the NIST Mass Spectrometry Data Center. nist.gov The electron ionization (EI) mass spectrum of this compound is characterized by a specific pattern of fragment ions, which allows for its differentiation from other decane (B31447) isomers. nist.govnih.gov

Two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power by using two different columns, which is especially useful for resolving the constituents of complex hydrocarbon mixtures that would otherwise co-elute and form an unresolved complex mixture (UCM) in one-dimensional GC. core.ac.ukescholarship.org

Table 1: Optimized GC-MS Parameters and Data for this compound Identification
ParameterTypical Value/DescriptionSignificance for this compound
GC ColumnNon-polar (e.g., DB-1, HP-5MS)Separates based on boiling point, ideal for non-polar alkanes.
Carrier GasHelium or HydrogenInert gas to carry the sample through the column.
Injection ModeSplitless or Pulsed SplitlessMaximizes analyte transfer to the column for trace analysis. core.ac.uk
Temperature ProgramOptimized ramp (e.g., 40°C hold, ramp at 4°C/min to 315°C)Crucial for separating isomers with similar boiling points. core.ac.uk
Ionization ModeElectron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching. core.ac.uk
Kovats Retention Index~940-953 (Standard non-polar column)A standardized retention value used for compound identification. nih.gov

Pyrolysis-GC/MS is a powerful analytical tool used to investigate the composition of non-volatile materials, such as polymers, kerogen, or heavy oil fractions like asphaltenes. jst.go.jpchromatographyonline.com The technique involves heating the sample to high temperatures (500-1400°C) in an inert atmosphere, causing it to thermally degrade into smaller, more volatile fragments. csic.es These fragments are then introduced into the GC-MS for separation and identification.

While this compound itself is too volatile to be analyzed directly by pyrolysis, it can be a significant product in the degradation studies of larger hydrocarbon structures. For example, the pyrolysis of crude oil residues or synthetic polymers can generate a complex mixture of alkanes and alkenes. chromatographyonline.com Identifying this compound within this pyrolysate can provide valuable information about the branched structures present in the original macromolecular material. researchgate.net Ramped pyrolysis, where the temperature is increased incrementally, can offer insights into the thermal stability and cracking mechanisms of the parent material. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. bbhegdecollege.com It provides detailed information about the chemical environment of each atom (specifically hydrogen and carbon), allowing for the unambiguous determination of a molecule's connectivity and stereochemistry. For a branched alkane like this compound, NMR can confirm the presence and arrangement of its constituent parts: a quaternary carbon, a butyl chain, an ethyl group, and a methyl group. chemicalbook.comspectrabase.com

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information, complex branched alkanes often exhibit overlapping signals that are difficult to interpret. Multidimensional NMR techniques, such as 2D Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for resolving these ambiguities. nih.govmdpi.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethyl group and the adjacent CH₂ groups of the heptane (B126788) chain, helping to piece together the carbon backbone. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.

These techniques are powerful tools for discriminating between different branched alkane isomers in bulk liquid mixtures. nih.gov

Studying hydrocarbons within confined environments, such as the pores of a catalyst or in geological formations, presents significant challenges for NMR due to severe line broadening caused by magnetic field inhomogeneities. nih.govacs.org However, recent advancements allow for in situ characterization.

One powerful technique is 2D Double-Quantum Filtered COSY (DQF-COSY). acs.orgresearchgate.net By analyzing the projections of the 2D DQF-COSY spectra, it is possible to obtain high-resolution information, free from the effects of line broadening. This enables the discrimination and quantification of linear and branched alkanes, like this compound, directly within porous media. nih.govacs.org This method is crucial for understanding reaction mechanisms and product distributions in real-time under industrially relevant conditions, such as during Fischer-Tropsch synthesis or catalytic isomerization. acs.orgresearchgate.net Pulsed field gradient (PFG) NMR is another method used to determine the composition of hydrocarbon mixtures within porous media. acs.orgnih.gov

Ultrahigh-Resolution Mass Spectrometry (UHRMS) for Complex Hydrocarbon Mixtures

For exceedingly complex hydrocarbon mixtures like crude oil, where thousands of different compounds are present, even advanced chromatographic separation may be insufficient. mdpi.com Ultrahigh-resolution mass spectrometry (UHRMS), most notably Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), provides the capability to resolve and identify individual molecular formulas directly from the mixture. mdpi.comnih.govnih.gov

UHRMS instruments can achieve resolving powers exceeding 100,000, allowing them to distinguish between ions with very small mass differences. semanticscholar.org This high mass accuracy enables the confident assignment of a unique elemental formula (e.g., C₁₀H₂₂) to a detected ion. nih.gov A key challenge in analyzing non-polar hydrocarbons like this compound is that they are difficult to ionize without fragmentation. The development of soft ionization techniques, such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI), has been crucial. mdpi.comacs.org These methods can generate molecular or quasi-molecular ions ([M+H]⁺ or [M-H]⁺) with minimal fragmentation, making UHRMS a powerful tool for the molecular-level characterization of saturated hydrocarbons in the most complex samples. mdpi.com

Advanced Ionization Strategies for Saturated Hydrocarbon Analysis

Traditional electron ionization mass spectrometry (EI-MS) often leads to extensive fragmentation of branched alkanes, making it difficult to identify the molecular ion. idc-online.com For highly branched alkanes, the molecular ion peak can be weak or entirely absent. gbiosciences.comjove.com Fragmentation tends to occur at the branching points, favoring the formation of more stable tertiary or secondary carbocations. gbiosciences.comjove.com For this compound, cleavage at the quaternary carbon would be a primary fragmentation pathway.

To overcome the limitations of EI-MS, "soft" ionization techniques have been developed to analyze saturated hydrocarbons with minimal fragmentation. idc-online.commdpi.com Atmospheric Pressure Chemical Ionization (APCI) is a particularly suitable technique for low-to-medium polarity analytes, including saturated hydrocarbons. annualreviews.orgnih.gov

In positive-ion mode APCI, saturated hydrocarbons (M) can be ionized via hydride abstraction, predominantly forming stable [M-H]⁺ ions. mdpi.commdpi.comacs.org This process significantly reduces fragmentation compared to EI. nih.gov Studies have shown that using reagents like isooctane (B107328) or hexane (B92381) during APCI analysis can effectively ionize saturated hydrocarbons, yielding clean mass spectra dominated by the [M-H]⁺ ion. mdpi.comacs.org This allows for the clear determination of molecular weight, a crucial first step in identifying components within a complex mixture.

Recent research has focused on optimizing APCI methods for hydrocarbon analysis. For instance, using oxygen as a source gas in APCI can produce stable [M-H]⁺ ions for saturated hydrocarbon model compounds with minimal side reactions. acs.org Another approach involves using nitrogen as a reagent gas for the analysis of non-polar hydrocarbon compounds that are otherwise difficult to ionize. mdpi.com These advanced APCI strategies are invaluable for the detailed molecular characterization of base oils and other petroleum fractions containing a variety of branched alkanes. mdpi.comacs.org

Table 1: Comparison of Ionization Techniques for Branched Alkane Analysis

TechniquePrimary Ion TypeDegree of FragmentationSuitability for this compound
Electron Ionization (EI)M⁺ (often weak/absent), numerous fragment ionsHighDifficult for molecular weight determination due to extensive fragmentation at the quaternary carbon. gbiosciences.comjove.com
Atmospheric Pressure Chemical Ionization (APCI)[M-H]⁺LowExcellent for determining molecular weight with minimal structural fragmentation. mdpi.comnih.govacs.org
Atmospheric Pressure Photoionization (APPI)M⁺•, [M+H]⁺Low to ModerateEffective for nonpolar compounds; however, paraffinic species like this compound are often not readily detected in positive-ion APPI. annualreviews.orgmdpi.com
Field Ionization (FI)M⁺•Very LowProvides good molecular ion data but can have lower reproducibility compared to APCI. acs.org

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Hydrocarbon Group Classification

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful separation technique that provides significantly enhanced resolution and peak capacity compared to conventional single-column GC. researchgate.net This method is particularly well-suited for the detailed analysis of complex hydrocarbon mixtures such as petroleum products, fuels, and petrochemicals. researchgate.netdlr.deacs.org

In a GCxGC system, the effluent from a primary column is continuously sampled and transferred to a second, shorter column with a different stationary phase (orthogonal separation). researchgate.net This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second. researchgate.net This structured separation allows for the classification of hydrocarbons into distinct groups. dlr.deacs.org

For a sample containing this compound, GCxGC analysis would separate the components into well-defined bands on the 2D plot. Different hydrocarbon classes, such as n-alkanes, iso-alkanes (branched alkanes), and cycloalkanes, form distinct groupings. dlr.deacs.org All the C10 isomers, including this compound, would be clearly resolved from other carbon number groups and separated from other C10 isomers based on their unique boiling points and polarities. This allows for precise identification and quantification, even in highly complex matrices. dlr.degoogle.com The coupling of GCxGC with a mass spectrometer (GCxGC-MS) or flame ionization detector (GCxGC-FID) provides both structural information and accurate quantification. dlr.deacs.org

Table 2: Advantages of GCxGC for Hydrocarbon Analysis

FeatureDescriptionRelevance to this compound Analysis
Enhanced Peak CapacityThe total peak capacity is the product of the peak capacities of the two individual columns, leading to a dramatic increase in resolving power. researchgate.netAllows for the separation of this compound from its numerous structural isomers.
Structured ChromatogramsCompounds are organized in the 2D space according to their chemical class (e.g., volatility vs. polarity), creating ordered patterns. researchgate.netFacilitates the classification of this compound into the iso-alkane group and its identification within the C10 band. dlr.de
Increased SensitivityThe modulator focuses the effluent from the first column before it enters the second, resulting in sharper and taller peaks.Improves detection limits for trace amounts of specific isomers in a mixture.
Group-Type ClassificationEnables the clear separation and quantification of different hydrocarbon families (n-alkanes, iso-alkanes, cyclo-alkanes, aromatics). dlr.deacs.orgProvides a quantitative breakdown of the branched alkane fraction containing this compound.

Chromatographic Methods for Branching Architecture Assessment

The degree and type of branching in hydrocarbons significantly influence their physical and chemical properties. Specialized chromatographic techniques are employed to assess this structural feature.

Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) for Branching Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size in solution, or more specifically, their hydrodynamic volume. chromatographyonline.comnih.gov While traditionally used for large polymers, the principles of GPC/SEC are instrumental in characterizing the branching architecture of hydrocarbon mixtures. intertek.comresearchgate.net

In GPC/SEC, a sample is passed through a column packed with porous gel. nih.gov Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. trb.org

For molecules of the same molecular weight, a branched structure will be more compact and have a smaller hydrodynamic volume than its linear counterpart. malvernpanalytical.com Therefore, a branched molecule like this compound would elute later than a linear alkane of the same mass (n-decane).

By coupling GPC/SEC with advanced detectors, such as a viscometer and a light scattering detector, detailed information about branching can be obtained. chromatographyonline.commalvernpanalytical.comsepscience.com

A viscometer measures the intrinsic viscosity of the eluting molecules. Branched molecules lead to a lower intrinsic viscosity compared to linear molecules of the same molecular weight. malvernpanalytical.com

A Mark-Houwink plot , which plots the logarithm of intrinsic viscosity against the logarithm of molecular weight, is a powerful tool for visualizing branching. malvernpanalytical.com For a series of linear molecules, this plot is a straight line. Data points for branched molecules will fall below this line, with the deviation indicating the degree of branching. chromatographyonline.commalvernpanalytical.com

This technique allows for the calculation of branching parameters such as the branching number (average number of branches per molecule) and branching frequency, providing a quantitative assessment of a sample's molecular architecture. malvernpanalytical.com

Computational Chemistry and Theoretical Investigations of Branched Alkanes

Quantum Mechanical Studies of Alkane Stability and Bonding

Quantum mechanics is fundamental to understanding the stability and nature of chemical bonds in alkanes. For branched alkanes, it helps to explain why they are often more stable than their linear isomers.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying alkanes. nih.gov Ab initio methods, like the highly accurate Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), provide benchmark data for conformational energies. nih.govresearchgate.netacs.org However, their computational cost is high. DFT methods offer a more computationally feasible alternative, though their accuracy can vary depending on the functional used. nih.govresearchgate.net

For branched alkanes, the choice of DFT functional is critical. Many popular functionals like B3LYP historically struggled to accurately model the subtle energetic differences between isomers, often due to an inadequate description of medium-range electron correlation and dispersion forces. researchgate.netbohrium.comacs.org The development of dispersion-corrected DFT methods (e.g., using Grimme's D3 correction) and specific functionals like the M06 family, PW6B95, and double-hybrids (e.g., B2GP-PLYP) has significantly improved the accuracy of calculations for alkane isomerization and conformational energies. nih.govrsc.orgelsevierpure.com For instance, studies on octane (B31449) isomers have shown that double-hybrid functionals with dispersion corrections can reproduce experimental stability trends with high fidelity. rsc.orgelsevierpure.com

Table 1: Performance of Various DFT Functionals for Alkane Isomerization Energies
FunctionalDescriptionPerformance for Branched AlkanesReference
B3LYPPopular hybrid functional.Poor for larger alkanes without dispersion correction, with errors accumulating with chain length. researchgate.net researchgate.net
M06 Family (e.g., M06-2X)Hybrid meta-GGA functionals designed to capture non-covalent interactions.M06-2X shows good performance in partitioning energy terms, but some in the family can underestimate certain interaction energies. nih.govnih.gov nih.govnih.gov
PW6B95Hybrid meta-GGA functional.Shows relatively good performance for conformer geometries and energies, outperforming many other functionals. nih.govelsevierpure.com nih.govelsevierpure.com
B2GP-PLYPDouble-hybrid functional.Excellent performance, especially with dispersion corrections, capable of achieving near CCSD(T) quality for conformational energies. nih.govelsevierpure.com nih.govelsevierpure.com

The greater stability of branched alkanes compared to their linear isomers is a long-observed phenomenon. A key concept in explaining this is "protobranching," which refers to the stabilizing effect of having a "kink" or a 1,3-geminal interaction in an alkane chain. acs.orgrsc.org The origin of this stability has been a subject of vigorous debate. stackexchange.com

One theory posits that branching reduces destabilizing steric repulsion. stackexchange.comacs.org A density functional steric analysis revealed that branched alkanes actually possess less destabilizing DFT steric energy than their linear counterparts. nih.gov However, this is counteracted by other energy terms, leaving electrostatic and correlation effects as the primary drivers of stability. nih.gov

To gain deeper insight into the bonding of branched alkanes, chemists employ topological analysis methods like the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM). wikipedia.orgwikipedia.org

QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. wikipedia.org This allows for the analysis of chemical bonds through the identification of bond critical points and bond paths. wikipedia.org In studies of highly branched alkanes, QTAIM has been used to investigate the nature of intramolecular interactions, including potential hydrogen-hydrogen bonding, which may contribute to their stability. nih.govresearchgate.net It provides a rigorous basis for defining atoms within a molecule and analyzing their properties. researchgate.net

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair. wikipedia.orgjussieu.frjussieu.fr It visually maps out regions of high electron localization, corresponding to cores, covalent bonds, and lone pairs in a chemically intuitive way. wikipedia.org For alkanes, ELF analysis shows the expected localization in C-C and C-H bonds. nih.gov In delocalized systems, the fluctuations of electron populations in these basins can be used as a criterion for delocalization. cdnsciencepub.com For elongated C-C bonds, which can occur in highly strained branched alkanes, ELF computations help to characterize the point at which a bond loses its typical sigma character. acs.org

Molecular Simulation of Hydrocarbon Adsorption and Transport Phenomena

Molecular simulations are indispensable for studying the dynamic behavior of hydrocarbons like 3-Ethyl-3-methylheptane, particularly their interaction with porous materials like zeolites, which are crucial in catalysis and separations. acs.org

Simulating the adsorption of long and branched alkanes in the confined pores of zeolites presents a challenge for standard simulation methods. researchgate.net The Configurational-bias Monte Carlo (CBMC) technique is a significantly more efficient method for these systems. researchgate.netnih.gov Instead of inserting a whole molecule randomly, CBMC grows the molecule atom by atom within the zeolite framework, preferentially finding favorable conformations. researchgate.net

CBMC simulations have provided detailed molecular-level insights into alkane sorption. nih.govnih.gov They show that the conformation of the sorbed molecule is heavily dictated by the zeolite's framework topology. acs.org For instance, in zeolites with narrow cylindrical pores, linear alkanes are forced into extended, all-trans conformations, while in cage-like zeolites, they may adopt more coiled shapes. acs.orgtandfonline.com For mixtures of linear and branched alkanes, entropy effects become crucial. Configurational entropy often favors the more efficient packing of linear isomers in certain channel structures. nih.gov

Understanding how molecules like this compound move through porous media is critical for applications such as catalytic isomerization. acs.org Molecular dynamics simulations are used to elucidate diffusion mechanisms and calculate diffusion coefficients. scispace.com A key technique is the calculation of the free energy profile (or potential of mean force) along a diffusion pathway. cuni.czugent.beresearchgate.net

These profiles reveal the energy barriers that a molecule must overcome to hop from one site to another within the porous structure. ugent.benih.gov The diffusion of branched alkanes is typically much slower than that of their linear isomers because their bulkier shape leads to a tighter fit and higher activation energies for diffusion. acs.orgtue.nl The diffusion mechanism can be complex, sometimes involving "resonant diffusion" where diffusivity is a periodic function of chain length, or single-file diffusion in very narrow pores. scispace.comcore.ac.uk The presence of other molecules or catalytic species can also dramatically alter the free energy landscape and affect diffusion rates. ugent.be

Molecular Dynamics (MD) Simulations for Thermophysical and Rheological Properties

Molecular dynamics (MD) simulations serve as a powerful tool for investigating the properties of complex fluids like branched alkanes from a microscopic perspective. wisconsin.edursc.org By modeling the interactions between atoms, these simulations can predict macroscopic properties such as viscosity and density, offering insights that are crucial for applications like lubricant formulation. aip.org

Influence of Branching on Liquid State Properties and Intermolecular Interactions

The structure of an alkane, particularly the presence and nature of branching, significantly influences its liquid-state properties. Compared to their linear counterparts, branched alkanes like this compound have a more compact, spherical shape. This reduces the surface area available for van der Waals interactions, which generally leads to lower boiling points. scispace.com

Simulations often employ united-atom (UA) or all-atom (AA) intermolecular potential models to describe these interactions. byu.edu While simpler UA models, where groups of atoms (e.g., CH2, CH3) are treated as single interaction sites, can accurately predict properties for short, linear alkanes, they often underestimate the viscosity of branched and long-chain alkanes. byu.edu More complex models and refined force fields are necessary to capture the intricate effects of branching on intermolecular forces and resulting fluid properties. researchgate.netaip.org

Studies have shown that the addition of short, flexible branches can lead to a notable increase in viscosity, a factor of two or more in some cases. aip.org This is counterintuitive to the boiling point trend and highlights the complex relationship between molecular structure and bulk fluid properties. MD simulations help elucidate these relationships by examining molecular conformations and intermolecular packing in the liquid state.

Recent research has focused on enhancing the accuracy of these simulations. For instance, a 2020 study utilized non-equilibrium molecular dynamics (NEMD) to model the density of various alkanes, including this compound. The simulation produced a density value that was in close agreement with experimental data, demonstrating the increasing predictive power of modern computational methods. garethconduit.org

Table 1: Comparison of Experimental and Simulated Density for this compound

CompoundExperimental Density (kg/m³)Simulated Density (kg/m³)Deviation (%)Reference
This compound747.21744.400.43 garethconduit.org

Rheological Behavior of Branched Alkanes Under Shear Conditions

Nonequilibrium molecular dynamics (NEMD) simulations are particularly useful for studying the rheological (flow) behavior of alkanes under shear. wisconsin.eduaip.org These simulations can reveal complex, non-linear phenomena such as shear thinning, where viscosity decreases at higher shear rates. wisconsin.edu

For branched alkanes, the response to shear is complex. The presence of branches can disrupt the ability of molecules to align with the flow, leading to increased resistance and higher viscosity compared to linear alkanes under similar conditions. aip.orgresearchgate.net At high shear rates, the interlocking of branched molecules can further enhance viscosity. researchgate.net

Simulations have successfully modeled the viscosity of various linear and branched alkanes, with results often in reasonable agreement with experimental measurements. wisconsin.edursc.org These computational studies are vital for understanding how molecular architecture dictates the performance of lubricants, where viscosity under shear is a critical parameter. aip.org The ability to accurately predict these properties through simulation offers a pathway to designing lubricants with specific, tailored characteristics. aip.orgresearchgate.net

Atmospheric Chemistry Modeling of Branched Alkanes

Branched alkanes, including this compound, are a significant class of volatile organic compounds (VOCs) emitted into the atmosphere from sources like diesel fuel. copernicus.orgcopernicus.orgevitachem.com Their atmospheric oxidation contributes to the formation of secondary organic aerosols (SOA), which have substantial impacts on climate, air quality, and human health. copernicus.org

Mechanisms of Secondary Organic Aerosol (SOA) Formation

The atmospheric oxidation of alkanes is primarily initiated by reaction with the hydroxyl (OH) radical. nsf.gov This initial reaction is followed by a cascade of further reactions, including the addition of O2 to form peroxy radicals (RO2). nsf.gov These radicals can undergo various reaction pathways, including autoxidation, which can lead to the formation of low-volatility products that are crucial for SOA formation. copernicus.orgdntb.gov.ua

However, the molecular structure of branched alkanes influences these reaction pathways. Compared to linear alkanes with the same number of carbon atoms, the oxidation products of branched alkanes tend to be more volatile. copernicus.org Furthermore, the presence of alkyl branches can hinder autoxidation reactions, which reduces the formation of the low-volatility products necessary for aerosol growth. copernicus.orgdntb.gov.ua As a result, branched alkanes generally exhibit lower SOA mass yields than their linear isomers. nih.gov Smog chamber experiments have confirmed that for alkanes with an equivalent carbon number, branched structures have the lowest SOA yields. nih.gov

Table 2: Effect of Alkane Structure on SOA Yield

Alkane TypeRelative SOA YieldKey Structural InfluenceReference
Linear AlkanesHigherMore prone to form lower-volatility products. copernicus.orgnih.gov
Branched AlkanesLowerProducts are generally more volatile; branching can reduce autoxidation. copernicus.orgdntb.gov.uanih.gov
Cyclic AlkanesComparable to larger linear alkanesRing-opening reactions can lead to low-volatility, multifunctional products. nih.govtandfonline.com

Simulation of Multiphase Reactions and Oxidation Product Distributions

To accurately predict the contribution of branched alkanes to SOA formation in atmospheric models, sophisticated simulation tools are required. Models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model are used to simulate SOA growth via the multiphase reactions of hydrocarbon precursors. copernicus.orgcopernicus.orgdntb.gov.ua

These models require detailed information on the distribution of oxidation products, which are often generated using near-explicit gas-phase chemical mechanisms like the Master Chemical Mechanism (MCM) or the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A). nsf.govnih.gov For branched alkanes, where explicit mechanisms may not be available, innovative methods are used. For example, the product distribution for a branched alkane can be adapted from that of a linear alkane with a similar vapor pressure, with adjustments made to account for the structural effects of branching on reactivity. copernicus.orgdntb.gov.ua Specifically, an "autoxidation reduction factor" can be applied based on the degree and position of the branches to account for the reduced ability to form low-volatility products. dntb.gov.ua

Simulations using these models have shown that while branched alkanes have lower yields individually, their high proportion in emissions like diesel fuel means they can contribute more to total SOA mass than linear alkanes. copernicus.org These modeling efforts are essential for understanding the relative importance of different hydrocarbon precursors and for developing effective strategies to mitigate air pollution. copernicus.orgdntb.gov.ua

Applications and Interdisciplinary Research Contexts

Contributions to Fuel Science and Combustion Research

The structure of a hydrocarbon is a critical determinant of its performance as a fuel. Highly branched alkanes are particularly valued in the petroleum industry for their combustion properties.

The octane (B31449) rating of a gasoline component is a measure of its ability to resist autoignition, or "knocking," in an internal combustion engine. The standard for this scale is set by two reference compounds: n-heptane, with an octane number of 0, and isooctane (B107328) (2,2,4-trimethylpentane), with an octane number of 100. kg.ac.rs

To meet the demand for high-octane gasoline, petroleum refineries employ catalytic isomerization processes. psu.edupatsnap.com These processes convert straight-chain or lightly branched alkanes, which have low octane numbers, into their more highly branched isomers. tandfonline.comnih.gov

The isomerization of n-alkanes is typically achieved using a bifunctional catalyst, which possesses both metallic and acidic sites. ntnu.notandfonline.com The process generally follows these steps:

Dehydrogenation: The linear alkane is first dehydrogenated on a metallic site (e.g., platinum) to form an alkene intermediate. ntnu.notandfonline.com

Protonation: The alkene is then protonated on an acid site (e.g., on a zeolite or chlorided alumina (B75360) support) to form a carbenium ion. ntnu.no

Isomerization: The carbenium ion rearranges its carbon skeleton into a more stable, branched configuration.

Deprotonation and Hydrogenation: The branched carbenium ion deprotonates back to a branched alkene, which is then hydrogenated on the metallic site to yield the final branched alkane product. ntnu.no

Compounds like 3-Ethyl-3-methylheptane are target molecules in the isomerization of C7 and heavier alkanes, although these processes are more challenging than for lighter alkanes due to a higher tendency for cracking (breaking of C-C bonds) at increased conversion rates. nih.gov Research into more selective catalysts, such as molybdenum oxycarbides, aims to improve the yield of desired highly branched isomers like this compound for use in cleaner fuels. nih.gov

Environmental Impact and Atmospheric Chemistry Implications

As a volatile organic compound, this compound has implications for air quality and atmospheric processes.

This compound is classified as a Volatile Organic Compound (VOC), meaning it can evaporate readily into the atmosphere under normal conditions. evitachem.comnih.govnih.gov VOCs are significant in atmospheric chemistry because they are precursors to the formation of tropospheric ozone and secondary organic aerosols. sci-hub.se While it is a component of petroleum and natural gas, it can also be released from industrial processes. ontosight.ai Once in the atmosphere, it can participate in photochemical reactions, contributing to air pollution. ontosight.ai

Secondary Organic Aerosols (SOA) are fine particulate matter formed in the atmosphere through the oxidation of VOCs. sci-hub.secopernicus.org The process begins with the oxidation of a VOC, like this compound, typically initiated by the hydroxyl radical (OH), ozone (O3), or the nitrate (B79036) radical (NO3). This oxidation leads to the formation of lower volatility products that can partition from the gas phase to the aerosol phase, either by condensing to form new particles or by condensing onto existing aerosol particles. copernicus.org

The propensity of a VOC to form SOA can be quantified by its Secondary Organic Aerosol Potential (SOAP), often expressed relative to a reference compound like toluene. sci-hub.se While specific SOAP values for this compound are not detailed in the search results, as an alkane VOC, it is expected to contribute to SOA formation. sci-hub.se The oxidation of alkanes in the atmosphere, though generally slower than that of aromatics or alkenes, is a known pathway to SOA, particularly in urban and industrial areas where fossil fuel-related VOCs are prevalent. sci-hub.se

Ecological Interactions and Biologically-Oriented Research

Beyond its roles in industrial and atmospheric chemistry, this compound has been identified in specific biological contexts.

Research has shown that certain yeast strains, such as Pichia indica, produce this compound as a major VOC during fermentation, suggesting a potential role in microbial communication or metabolic processes. It has also been detected as a transient compound in sheep's milk cheese, indicating its presence in certain food systems, though it may degrade or transform during storage.

In a different context, a study on potential biomarkers for renal cell carcinoma identified this compound as one of eleven VOCs found at elevated levels in the urine of patients compared to healthy individuals. nih.govnih.gov This suggests that the compound could be linked to specific metabolic pathways or physiological states within the human body, opening avenues for further investigation in medical diagnostics. nih.govnih.gov Due to its non-polar, hydrophobic nature, spills of similar alkanes in aquatic environments can resist mixing with water, posing potential ecological risks. solubilityofthings.com

Metabolic Pathways and Biomedical Relevance of Branched-Chain Compounds

The structure of a molecule, including its branching, is fundamental to its biological activity and metabolic fate. solubilityofthings.comresearchgate.net Branched-chain compounds often exhibit different behaviors in biological systems compared to their straight-chain counterparts.

Direct studies on the human metabolism of this compound are not prominent in the literature. However, research on analogous branched-chain compounds provides valuable insights. The human body can metabolize branched-chain substances, as evidenced by studies on 2-ethylhexanoic acid (EHA), a compound found in plasticizers. evitachem.com Analysis of human urine has identified several metabolites of EHA, demonstrating that the body possesses pathways to process such branched structures. evitachem.com

In mammals, straight-chain and branched-chain alkanes can be formed endogenously through processes like lipid peroxidation, which is linked to oxidative stress. nih.gov This suggests that metabolic pathways exist to handle these types of hydrocarbons. nih.gov In non-human studies, which can offer comparative insights, the bacterium Brevibacterium erythrogenes was found to metabolize branched alkanes like pristane (B154290) using a different pathway (a dicarboxylic acid pathway) than it uses for normal alkanes (beta-oxidation), indicating that the branching necessitates a distinct metabolic approach. asm.org

The structural characteristics of branched-chain alkanes have implications for both pharmacology and environmental science.

In drug development, the concept of isomerism is critical. solubilityofthings.com The branching of an alkyl chain can significantly influence a molecule's binding affinity and biological activity. researchgate.net For instance, research on antibacterial minor groove binders showed that branched N-alkyl substituents could be accommodated on certain parts of the molecule, but a C4 branched chain was too large in another position, disrupting both DNA binding and antibacterial activity. nih.gov This highlights the steric limitations and the precise structural requirements in drug design. Furthermore, the physicochemical properties of branched-chain alkanes are used in Quantitative Structure-Activity Relationship (QSAR) models, which are computational tools that help predict the biological activity of new compounds. frontiersin.orgfrontiersin.org

Industrial Chemical Applications and Process Development

Beyond its presence in nature, this compound holds a place in industrial and laboratory settings.

This compound is utilized in the formulation of specialty chemicals and can be used as a solvent in various industrial processes. evitachem.com Its properties as a branched aliphatic hydrocarbon make it a candidate for inclusion in complex mixtures designed for specific functions. For example, a patent for an aqueous cleansing emulsion describes the use of aliphatic C6-C19 hydrocarbons as a key component. google.com As a C10 hydrocarbon, this compound falls within this category, illustrating a potential application in industrial cleaning and maintenance products. It is also supplied by chemical companies for research and experimental use, underscoring its role as a reference compound and building block in chemical synthesis. thegoodscentscompany.com

Advanced Solvent Applications in Chemical Synthesis and Processing

This compound, a branched-chain alkane, is gaining recognition for its potential as an advanced solvent in various chemical synthesis and processing applications. evitachem.com Its distinct molecular architecture, featuring a heptane (B126788) backbone with both an ethyl and a methyl group at the third carbon position, results in specific physical and chemical properties that make it a desirable alternative to traditional solvents. As a volatile organic compound (VOC), its use is being carefully evaluated to understand its environmental and health impacts. evitachem.com

The utility of this compound as a solvent stems from its nature as a saturated hydrocarbon. evitachem.com It primarily engages in physical interactions, such as solvation and dispersion forces, rather than specific chemical reactions, making it a relatively inert medium for a variety of chemical transformations. This non-reactive quality is particularly advantageous in processes where the solvent should not interfere with the reagents or catalysts.

Research has pointed to its use in the formulation of specialty chemicals and as a solvent in diverse industrial processes. For instance, the synthesis of novel ethers, which may serve as fuel additives or specialized solvents, can be achieved through reactions involving precursors related to this compound. evitachem.com These findings suggest the potential for developing new synthetic routes where this compound or its derivatives act as the reaction medium.

The branched structure of this compound influences its physical properties, such as its boiling point and solubility, which are critical for its performance as a solvent. Compared to their straight-chain counterparts, branched alkanes often exhibit lower boiling points, a characteristic that can facilitate their removal after a reaction is complete. evitachem.com

Detailed research findings have highlighted its potential in specific applications. For example, studies on the extraction of hydrocarbons from natural sources have implicitly suggested the solvent capabilities of branched alkanes like this compound. researchgate.net Furthermore, its primary interactions through physical processes make it a candidate for reactions where radical or ionic mechanisms are at play, as it can act as a non-participating substrate.

The following tables provide key data points relevant to the application of this compound as a solvent.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C10H22 evitachem.comscbt.comchemicalbook.comnist.gov
Molecular Weight 142.28 g/mol evitachem.comchemicalbook.comnih.gov
Boiling Point ~164 °C evitachem.com
Flash Point ~45 °C evitachem.com

Compound Names Mentioned in this Article

Compound Name
This compound
3-methoxy-3-methylheptane
2-ethyl-1-hexene (B155198)
Methanol
2-ethylhexanoic acid
3-oxo-2-ethylhexanoic acid
2-ethylhexanoylglucuronide
3-Methylheptane
2,2,4-trimethylpentane
3-chloro-3-methylpentane (B1594240)
di-n-butyl zinc
3-ethyl-3-methyl-1-pentene
Heptane
Toluene
Benzene
Butane
Propane
Ethane
Methane (B114726)
Pentane
Isobutane
Isopentane
Neopentane
Hexane (B92381)

Future Research Directions and Emerging Methodologies for Branched Alkanes

Exploration of Novel Synthetic Pathways for Architecturally Complex Branched Alkanes

The synthesis of structurally intricate branched alkanes like 3-Ethyl-3-methylheptane is a key area of ongoing research. Traditional methods often involve alkylation of heptane (B126788) derivatives or Grignard reactions followed by dehydration and hydrogenation. However, these methods can have limitations in terms of yield and selectivity.

Future research is focused on developing more efficient and precise synthetic routes. This includes the exploration of novel catalytic systems, such as zeolites and metal oxides, to enhance control over the branching patterns. evitachem.com The development of metallocene catalysts, for instance, has shown promise in producing polyolefins with precise control over molecular weight and branching. numberanalytics.com Additionally, alternative approaches like the Wittig reaction, which forms carbon-carbon bonds through the reaction of phosphorus ylides with carbonyl compounds, are being investigated. The Johnson-Claisen rearrangement and subsequent reduction reactions present another potential pathway for creating specific branched structures. stackexchange.com

Recent advancements have also demonstrated the potential of upcycling waste polyethylene (B3416737) to produce gasoline-range hydrocarbons with a high proportion of branched alkanes. researchgate.net This not only offers a sustainable route to valuable chemicals but also presents a method for producing highly branched structures. researchgate.net

Advancement of Computational Approaches for Predictive Modeling of Hydrocarbon Behavior

Computational modeling is becoming an indispensable tool in understanding and predicting the behavior of hydrocarbons, including branched alkanes. These models are crucial for a wide range of applications, from predicting the phase behavior of hydrocarbon mixtures in reservoirs to understanding their atmospheric chemistry. onepetro.orgmdpi.com

Future advancements in this area will likely focus on developing more accurate and computationally efficient models. This includes the refinement of equations of state, such as the Peng-Robinson equation, to better account for the complexities of branched structures and their interactions in mixtures. mdpi.com Machine learning algorithms are also being increasingly employed to predict complex phase behavior, offering a balance between computational speed and physical accuracy. mdpi.com

The Unified Partitioning Aerosol Phase Reaction (UNIPAR) model is an example of a sophisticated tool used to predict the formation of secondary organic aerosols (SOA) from various hydrocarbons, including branched alkanes. copernicus.org Future work will involve extending and refining such models to incorporate a wider variety of branched alkane structures and their oxidation products, providing a more comprehensive understanding of their atmospheric impact. copernicus.org

Development of Integrative Analytical Platforms for Multicomponent Mixture Characterization

The analysis of complex hydrocarbon mixtures, such as those found in crude oil or environmental samples, presents a significant challenge. Traditional analytical techniques often struggle to fully resolve and identify all the components present.

To address this, researchers are developing integrative analytical platforms that combine multiple techniques to provide a more comprehensive characterization. High-resolution gas chromatography (GC) coupled with mass spectrometry (MS), particularly comprehensive two-dimensional GC (GCxGC-MS), is a powerful tool for separating and identifying individual compounds in complex mixtures. leeder-analytical.com

Future developments will likely involve the integration of various analytical methods, such as liquid chromatography (LC) and different ionization techniques in mass spectrometry, to create a more complete picture of the molecular composition. acs.org The use of advanced data analysis techniques, including partial least-squares regression, can further enhance the characterization of mixtures containing branched and linear alkanes. nih.gov Furthermore, the development of portable analytical systems, such as hand-portable HPLC, will enable real-time, on-site analysis of complex hydrocarbon mixtures. bohrium.com

Uncovering Undiscovered Environmental and Biological Roles of Branched Hydrocarbons

While the primary roles of many hydrocarbons are well-established, the full extent of their environmental and biological functions, particularly for branched alkanes, remains an active area of investigation. Branched alkanes are known to be components of crude oil and are produced by various organisms. studysmarter.co.ukenviro.wiki

Future research will aim to identify the specific biological sources of many branched alkanes found in geological records. The presence of branched aliphatic alkanes with quaternary substituted carbon atoms in ancient sediments suggests biological origins, though the specific organisms are yet to be identified.

Furthermore, the biodegradation of branched alkanes is a key area of study. Research has shown that the degree of branching can significantly affect the rate of microbial degradation. nih.gov Understanding these processes is crucial for developing effective bioremediation strategies for hydrocarbon-contaminated sites. enviro.wiki The study of how organisms metabolize branched-chain compounds also has implications for understanding the environmental and health impacts of these substances. evitachem.com

Rational Design of Next-Generation Materials Based on Branched Alkane Insights

The unique properties of branched alkanes, such as their lower melting points and viscosities compared to their linear counterparts, make them attractive for the design of new materials. worktribe.com The introduction of branched alkyl chains into organic semiconducting materials, for example, can improve their solubility and influence their packing in thin films, which is crucial for their performance in electronic devices. acs.org

Future research in this area will focus on the rational design of materials with tailored properties by strategically incorporating branched alkane structures. worktribe.com This includes the development of sustainable and biodegradable polymers and exploring new applications in fields like energy storage and biomedical devices. numberanalytics.com The ability to control the branching of hydrocarbon chains at the molecular level will be key to creating next-generation materials with enhanced functionality.

Q & A

Q. What analytical techniques are most reliable for identifying and characterizing 3-ethyl-3-methylheptane in synthetic or environmental samples?

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identification due to its ability to separate and analyze volatile hydrocarbons. Key parameters include a nonpolar column (e.g., DB-5), helium carrier gas, and electron ionization (EI) at 70 eV. For quantification, internal standards like deuterated alkanes should be used to calibrate retention times and mass spectra . In pyrolysis studies (e.g., sesame hull analysis), Py-GC/MS with a flash pyrolysis interface at 500–600°C can detect this compound as a degradation product, though matrix effects may require spectral deconvolution .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

The compound is typically synthesized via alkylation of heptane derivatives. One method uses organometallic reagents (e.g., di-n-butyl zinc) with 3-chloro-3-methylpentane under anhydrous conditions. Yields depend on stoichiometric control to minimize side reactions like over-alkylation. Industrial approaches employ zeolite or metal oxide catalysts (e.g., Al₂O₃) to enhance selectivity, though pore size constraints may limit branched alkane formation .

Q. What reaction mechanisms dominate the chemical behavior of this compound under oxidative conditions?

Oxidation typically follows radical chain mechanisms, producing alcohols, ketones, or carboxylic acids depending on the oxidant. For example, KMnO₄ in acidic conditions yields 3-ethyl-3-methylheptanoic acid, while milder oxidants (e.g., O₂ with initiators) form secondary alcohols. Halogenation (e.g., bromination) occurs via radical substitution, with tertiary carbons showing higher reactivity due to steric effects .

Advanced Research Questions

Q. How can catalytic processes be optimized to improve selectivity in this compound synthesis?

Catalyst design should balance acidity and pore structure. Zeolites with moderate acidity (e.g., H-ZSM-5) reduce cracking, while mesoporous catalysts (e.g., MCM-41) accommodate bulky intermediates. Computational screening (e.g., DFT for transition-state modeling) can predict optimal catalysts. Experimental validation requires kinetic studies under varied temperatures (80–150°C) and pressures (1–5 bar H₂) to assess selectivity vs. conversion trade-offs .

Q. How do researchers reconcile contradictions in detecting this compound across synthetic and natural matrices (e.g., pyrolysis vs. controlled synthesis)?

Discrepancies arise from matrix complexity (e.g., co-eluting compounds in pyrolysis) and synthetic impurities. Strategies include:

  • Isotopic labeling : Synthesize ¹³C-labeled this compound to track its origin in mixed samples.
  • Multi-dimensional chromatography : GC×GC-MS improves resolution in environmental samples.
  • Statistical validation : Use principal component analysis (PCA) to distinguish synthetic vs. pyrolytic profiles .

Q. What computational tools are effective in predicting the reactivity and stability of this compound derivatives?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to predict oxidation sites. Molecular dynamics (MD) simulations model solvent interactions, while QSAR models correlate branching with physicochemical properties (e.g., logP). Databases like Reaxys and PubChem provide experimental data for benchmarking .

Q. How can researchers design experiments to study the metabolic pathways of branched alkanes like this compound in biological systems?

Use in vitro liver microsome assays with NADPH cofactors to identify phase I metabolites. LC-HRMS detects oxidation products (e.g., epoxides). For in vivo studies, administer isotopically labeled compound to rodents and analyze tissues via GC-MS. Comparative metabolomics (vs. linear alkanes) reveals enzyme specificity .

Q. What experimental parameters are critical for studying the combustion kinetics of this compound?

Key factors include:

  • Reactor type : Shock tubes or flow reactors for high-temperature (800–1200 K) studies.
  • Diagnostics : Laser-induced fluorescence (LIF) for radical detection (e.g., OH•).
  • Modeling : CHEMKIN-Pro integrates experimental data with kinetic mechanisms (e.g., n-heptane base mechanisms modified for branching effects) .

Methodological Guidelines

  • Reproducibility : Document catalyst pretreatment (calcination temperature, reduction protocols) and GC-MS parameters (split ratios, ionization modes) .
  • Data Reporting : Include retention indices, spectral match scores (≥85%), and error margins for quantitative analyses .
  • Ethical Compliance : Adhere to safety protocols for volatile hydrocarbons (e.g., fume hood use, explosion-proof equipment) .

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Feasible Synthetic Routes

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3-Ethyl-3-methylheptane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.